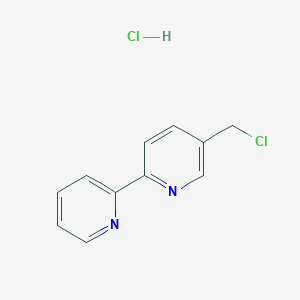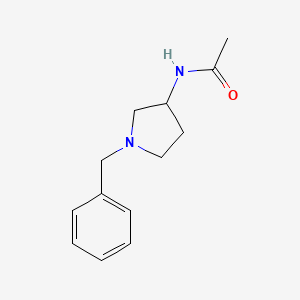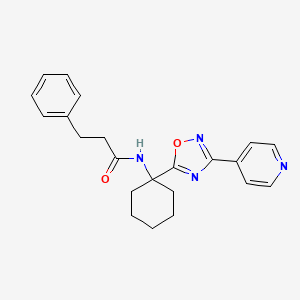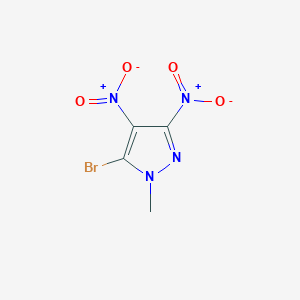![molecular formula C24H17ClN2O4 B2644101 Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate CAS No. 1197597-46-8](/img/structure/B2644101.png)
Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with a pyridine and phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Substituted pyridine derivatives.
科学研究应用
Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism by which Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to anti-cancer effects.
相似化合物的比较
Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: Shares the pyridine moiety but lacks the quinoline and phenyl groups.
4-Phenylquinoline-3-carboxylate: Contains the quinoline and phenyl groups but lacks the pyridine moiety.
Uniqueness
Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate is unique due to its combination of a quinoline core with both pyridine and phenyl groups. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.
属性
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c1-30-24(29)21-19(14-31-23(28)17-11-7-13-26-22(17)25)27-18-12-6-5-10-16(18)20(21)15-8-3-2-4-9-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAEMUETCSHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1COC(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644023.png)
![4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2644024.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide](/img/structure/B2644030.png)
![rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis](/img/structure/B2644031.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2644034.png)
![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![3-({1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2644041.png)
